molecular formula C16H15ClFNO3 B6973616 2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]furan-3-carboxamide

2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]furan-3-carboxamide

Cat. No.: B6973616
M. Wt: 323.74 g/mol
InChI Key: SSMLHRXJQUNOBH-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]furan-3-carboxamide is a synthetic organic compound that features a furan ring, a carboxamide group, and a substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol with a halogenated phenyl derivative under acidic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated intermediate.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with a chloroformamide derivative under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 3-chloro-4-fluorophenylboronic acid
  • 4-(3-chloro-4-fluorophenylamino)-7-azaindole

Uniqueness

2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]furan-3-carboxamide is unique due to the presence of both a furan ring and an oxane ring in its structure. This combination of functional groups can impart unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO3/c17-14-13(4-7-22-14)15(20)19-16(5-8-21-9-6-16)11-2-1-3-12(18)10-11/h1-4,7,10H,5-6,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMLHRXJQUNOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)F)NC(=O)C3=C(OC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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